molecular formula C7H11N3 B182083 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-23-1

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Katalognummer: B182083
CAS-Nummer: 126052-23-1
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: JTXJNDWSZKWBTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C7H11N3 It is part of the imidazo[1,2-a]pyrazine family, known for its unique bicyclic structure that combines an imidazole ring fused with a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of proteins, affecting their function and leading to various biological effects. Pathways involved may include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the methyl group at the 3-position.

    3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Contains a trifluoromethyl group instead of a methyl group.

    5,6,7,8-Tetrahydroimidazo[1,2,4]triazolo[4,3-a]pyrazine: Contains an additional nitrogen atom in the ring structure.

Uniqueness

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in target proteins.

Biologische Aktivität

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H11N3C_7H_{11}N_3. It belongs to the imidazo[1,2-a]pyrazine family and is characterized by its unique bicyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C7H11N3C_7H_{11}N_3
  • Molecular Weight : 137.182 g/mol
  • CAS Number : 126052-23-1
  • Structure : The bicyclic structure allows the compound to interact with biological targets effectively.

The biological activity of this compound primarily involves its ability to act as a ligand for various receptors and enzymes. Its structure enables it to fit into active sites of proteins, thereby modulating their function. This interaction can influence several biochemical pathways, including signal transduction and metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of cellular processes in microbial cells.

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer models and enhance the efficacy of conventional chemotherapeutics .

Neuropharmacological Effects

This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). This action suggests potential applications in treating sleep disorders and stress-related conditions. Animal studies indicate that administration of this compound can increase REM sleep duration and improve memory function in rodent models .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli; 16 µg/mL for S. aureus.
    These findings highlight its potential as a therapeutic agent against bacterial infections.

Study on Anticancer Activity

In a study examining its effects on breast cancer cells:

  • Cell Line Used : MCF-7
  • Concentration Range : 10–100 µM
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours of treatment.
    This suggests that the compound may have a role in developing new anticancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineLacks methyl group at position 3Limited activity compared to 3-Methyl derivative
3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineContains trifluoromethyl groupEnhanced lipophilicity but less studied
5,6,7,8-Tetrahydroimidazo[1,2,4]triazolo[4,3-a]pyrazineAdditional nitrogen atomPotentially increased biological activity due to structural diversity

Eigenschaften

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-9-7-5-8-2-3-10(6)7/h4,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXJNDWSZKWBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563348
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126052-23-1
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.